molecular formula C9H20Cl2N2O2 B2679662 3-(3-amino-5-methylpiperidin-1-yl)propanoic acid dihydrochloride CAS No. 2629254-85-7

3-(3-amino-5-methylpiperidin-1-yl)propanoic acid dihydrochloride

Cat. No.: B2679662
CAS No.: 2629254-85-7
M. Wt: 259.17
InChI Key: ZXFGNUSCGBXKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-amino-5-methylpiperidin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in various scientific research applications.

Preparation Methods

The synthesis of 3-(3-amino-5-methylpiperidin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 3-amino-5-methylpiperidine with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity .

Chemical Reactions Analysis

3-(3-amino-5-methylpiperidin-1-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-(3-amino-5-methylpiperidin-1-yl)propanoic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-amino-5-methylpiperidin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

3-(3-amino-5-methylpiperidin-1-yl)propanoic acid dihydrochloride can be compared with other similar compounds, such as:

    3-(3-amino-5-methylpiperidin-1-yl)butanoic acid: This compound has a similar structure but with a different carbon chain length.

    3-(3-amino-5-methylpiperidin-1-yl)ethanoic acid: Another similar compound with a shorter carbon chain.

    3-(3-amino-5-methylpiperidin-1-yl)propanoic acid: The non-dihydrochloride form of the compound.

The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride group, which can influence its chemical properties and reactivity .

Properties

IUPAC Name

3-(3-amino-5-methylpiperidin-1-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.2ClH/c1-7-4-8(10)6-11(5-7)3-2-9(12)13;;/h7-8H,2-6,10H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFGNUSCGBXKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCC(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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